N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide
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Overview
Description
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide is a complex organic compound that features a benzimidazole and indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzimidazole Core: Starting with o-phenylenediamine and reacting it with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Attachment of Dimethylamino Propyl Group: The benzimidazole core is then alkylated with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.
Formation of Indole Derivative: Separately, the indole derivative is synthesized through Fischer indole synthesis.
Coupling Reaction: Finally, the benzimidazole and indole derivatives are coupled using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group using alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, altering their function. It may also interact with cellular receptors, modulating signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-4-(1H-indol-3-yl)butanamide: shares similarities with other benzimidazole and indole derivatives.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Indole Derivatives: Widely studied for their role in drug development and as natural products.
Uniqueness
Structural Features: The combination of benzimidazole and indole moieties in a single molecule is relatively unique, providing a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C24H29N5O |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[1-[3-(dimethylamino)propyl]benzimidazol-5-yl]-4-(1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C24H29N5O/c1-28(2)13-6-14-29-17-26-22-15-19(11-12-23(22)29)27-24(30)10-5-7-18-16-25-21-9-4-3-8-20(18)21/h3-4,8-9,11-12,15-17,25H,5-7,10,13-14H2,1-2H3,(H,27,30) |
InChI Key |
PHLHCBJDFJVFQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C=NC2=C1C=CC(=C2)NC(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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